N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an amino group, a nitro group, and a benzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. One common method involves the reaction of cyclopropanealdehyde with aniline derivatives under reductive amination conditions to form the cyclopropylamine intermediate . This intermediate is then subjected to nitration and sulfonation reactions to introduce the nitro and sulfonamide groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, sulfonamide-substituted compounds, and reduced forms of the original compound.
Scientific Research Applications
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes involved in disease pathways.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-aminocyclopropyl)phenyl)amide: A derivative with similar structural features but different functional groups.
2-aminocyclopropyl)phenyl derivatives: Compounds with variations in the aromatic ring and substituents.
Uniqueness
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide is unique due to its combination of a cyclopropyl group, nitro group, and sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11N3O4S |
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Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O4S/c10-6-5-7(6)11-17(15,16)9-4-2-1-3-8(9)12(13)14/h1-4,6-7,11H,5,10H2 |
InChI Key |
XLALOFDZCLCXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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